molecular formula C22H26N2O4 B268218 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268218
M. Wt: 382.5 g/mol
InChI Key: QMHNTPJNNZFAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and glucose metabolism. This compound has been found to inhibit the activity of specific enzymes involved in these processes, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at higher doses.

Future Directions

Several future directions for the research on 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can be identified. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of more soluble and less toxic analogs. Moreover, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has shown promising therapeutic applications in various diseases. The synthesis method of this compound is relatively straightforward, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways. Further research on this compound can lead to the development of more effective and less toxic therapeutic agents.

Synthesis Methods

The synthesis of 3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with tetrahydro-2-furanmethanol and subsequent reaction with propyl bromide. The final product is obtained through the reaction of the intermediate with 4-(isocyanatomethyl)phenyl isocyanate. The synthesis method of this compound has been reported in several studies, and it has been found to be a relatively straightforward process.

Scientific Research Applications

3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported the anticancer properties of this compound, which include inhibition of cancer cell growth and induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory and antidiabetic effects.

properties

Product Name

3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-2-12-27-19-6-3-5-17(14-19)22(26)24-18-10-8-16(9-11-18)21(25)23-15-20-7-4-13-28-20/h3,5-6,8-11,14,20H,2,4,7,12-13,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

QMHNTPJNNZFAPB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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